6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]-
Overview
Description
6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]- is a complex organic compound belonging to the dibenzo-pyranone family These compounds are known for their diverse biological activities and are often found in natural products such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-6-one derivatives typically involves multi-step reactions. One common method includes the use of aryl ketone O-acetyl oximes and quinones via Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and high regioselectivity.
Another approach involves the use of AlCl3 in chlorobenzene solution, where the precursor compound is refluxed overnight. The reaction mixture is then added to ice water, and the product is extracted using ethyl acetate and purified through column chromatography .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. The Rh(III)-catalyzed method mentioned above is particularly suitable for industrial applications due to its efficiency and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
6H-Dibenzo[b,d]pyran-6-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Medicine: Some derivatives are being investigated for their potential anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. For instance, urolithins, which are dibenzo-pyranone derivatives, are known to exert their effects through modulation of mitochondrial function and anti-inflammatory pathways . These compounds can enhance mitochondrial biogenesis and reduce oxidative stress, contributing to their potential therapeutic benefits.
Comparison with Similar Compounds
6H-Dibenzo[b,d]pyran-6-one derivatives can be compared with other similar compounds such as:
Urolithin A: Known for its anti-aging and mitochondrial-enhancing properties.
Alternariol: A mycotoxin with cytotoxic and estrogenic functionalities.
Cannabinol: Another dibenzo-pyranone derivative with psychoactive properties.
These comparisons highlight the unique chemical and biological properties of 6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]-, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-6-5-7-16(12-14)13-24-20-11-10-18-17-8-3-4-9-19(17)22(23)25-21(18)15(20)2/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUXTJPQSDLBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173657 | |
Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307551-50-4 | |
Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307551-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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